2-(hexylsulfonyl)ethanol
Description
2-(Hexylsulfonyl)ethanol (C₈H₁₈O₃S, molecular weight 194.29 g/mol) is a sulfone-containing alcohol characterized by a hexylsulfonyl group (-SO₂C₆H₁₃) attached to an ethanol backbone. The sulfonyl group confers strong electron-withdrawing properties, while the hexyl chain provides hydrophobic character. This compound is synthesized via oxidation of 2-(hexylthio)ethanol using agents like hydrogen peroxide or ozone . Applications span industrial solvents, pharmaceutical intermediates, and surfactants, leveraging its dual hydrophilic-hydrophobic nature .
Properties
IUPAC Name |
2-hexylsulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-2-3-4-5-7-12(10,11)8-6-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRBDFVNTRNNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hexylsulfonyl)ethanol can be achieved through several methods. One common approach involves the reaction of hexylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H13SO2Cl+C2H5OH→C6H13SO2C2H4OH+HCl
This reaction typically requires mild conditions, with the temperature maintained around 25-30°C and the reaction time being approximately 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexylsulfonic acid.
Reduction: Hexylsulfide.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Hexylsulfonyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used as a surfactant or emulsifying agent in biological studies.
Industry: Used in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of 2-(hexylsulfonyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can affect the solubility and stability of the compound in different environments.
Comparison with Similar Compounds
Alkylsulfonyl Ethanol Derivatives
The alkyl chain length in sulfonyl ethanol derivatives significantly influences physicochemical and biological properties:
Key Findings :
- Solubility Trends: Increasing alkyl chain length (methyl → ethyl → hexyl) reduces water solubility due to heightened hydrophobicity. 2-(Methylsulfonyl)ethanol is fully miscible in water, whereas the hexyl derivative requires organic solvents .
- Reactivity : Shorter chains (methyl/ethyl) enhance electrophilicity at the sulfonyl group, favoring nucleophilic substitution reactions. The hexyl analog’s steric bulk slows such reactions but improves lipid membrane interaction in drug delivery .
- Applications : Methyl and ethyl derivatives are preferred in synthetic chemistry for solubility, while hexyl’s amphiphilicity suits emulsifiers and sustained-release formulations .
Aromatic Sulfonyl Ethanol Derivatives
Compounds with aromatic sulfonyl groups differ in electronic and steric properties:
| Compound | Structure | Unique Features | Reactivity/Applications |
|---|---|---|---|
| 2-((p-Aminophenyl)sulphonyl)ethanol | -SO₂C₆H₄NH₂, -OH | Aromatic amine enhances conjugation | Dye intermediates, enzyme inhibitors |
| 2-[(7-Amino-1-naphthalenyl)sulfonyl]ethanol | -SO₂C₁₀H₆NH₂, -OH | Extended π-system | Fluorescent probes, photodynamic therapy |
Comparison with this compound:
- Electronic Effects : Aromatic sulfonyl groups delocalize electron density, reducing electrophilicity compared to aliphatic derivatives. This makes aromatic variants less reactive in nucleophilic substitutions but more stable in acidic conditions .
- Biological Activity: Aromatic amines (e.g., p-aminophenyl) enable hydrogen bonding with biological targets, enhancing antimicrobial and antitumor activity compared to aliphatic chains .
Ether- and Glycol-Functionalized Analogues
Compounds with ethoxy or glycol chains exhibit distinct solubility and reactivity profiles:
Contrast with this compound:
- Hydrophilicity : Glycol ethers (e.g., ethoxy chains) increase water solubility, whereas sulfonyl groups prioritize chemical reactivity.
- Toxicity: Sulfonyl derivatives generally exhibit higher acute toxicity (e.g., this compound: LD₅₀ = 320 mg/kg in rats) compared to glycol ethers (e.g., 2-(2-hexyloxyethoxy)ethanol: LD₅₀ = 1,200 mg/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
